(2S,3R)-Efinaconazole is a triazole antifungal medication primarily used for the topical treatment of onychomycosis, a fungal infection affecting the nails. It is marketed under the brand name Jublia and was approved for medical use in the United States and Canada in 2014. Efinaconazole functions as a 14 alpha-demethylase inhibitor, targeting specific enzymes involved in fungal cell membrane synthesis. This compound belongs to the class of organic compounds known as amphetamines and derivatives, specifically categorized under azole antifungals .
The synthesis of (2S,3R)-efinaconazole involves several key steps that utilize various intermediates and reagents.
The synthesis may also involve the use of alkali or alkaline earth metal halides as catalysts to facilitate the reaction, enhancing yield and purity of the final product. The final compound is often isolated as a salt form, such as para-toluenesulphonic acid salt, which is then purified through crystallization techniques .
The molecular structure of (2S,3R)-efinaconazole can be described as follows:
The compound exhibits a complex structure characterized by multiple functional groups including a triazole ring and a difluorophenyl moiety .
Efinaconazole participates in various chemical reactions primarily associated with its antifungal activity:
These reactions are critical for understanding how efinaconazole interacts at the molecular level with fungal pathogens .
Efinaconazole exerts its antifungal effects through the following mechanism:
Clinical studies have shown that efinaconazole effectively reduces fungal load in infected nails compared to placebo treatments .
These properties suggest that efinaconazole has favorable characteristics for topical application while maintaining sufficient activity against target fungi .
Efinaconazole is primarily used in dermatology for treating onychomycosis caused by Trichophyton rubrum and Trichophyton mentagrophytes. Its formulation as a topical solution allows for localized treatment with minimal systemic absorption, making it suitable for patients who may not tolerate oral antifungal therapies.
In clinical trials, efinaconazole demonstrated significant efficacy compared to placebo, with notable rates of complete cure among participants . Its introduction has provided an effective option for managing this common yet challenging condition.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8